4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzonitrile
Description
4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzonitrile is a fluorinated aromatic nitrile derivative featuring a difluorinated piperidine ring at the para position of a 3-fluorobenzonitrile core. This compound is of interest in medicinal chemistry due to the strategic placement of fluorine atoms, which enhance metabolic stability and lipophilicity, and the nitrile group, which can participate in hydrogen bonding or act as a bioisostere .
Properties
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)-3-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2/c13-10-7-9(8-16)1-2-11(10)17-5-3-12(14,15)4-6-17/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFABBYGCCUJQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=C(C=C2)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The most common route involves substituting a halogen (Cl/Br) on the benzonitrile core with 4,4-difluoropiperidine.
Reaction of 4-Bromo-3-fluorobenzonitrile with 4,4-Difluoropiperidine
Procedure :
-
Substrate : 4-Bromo-3-fluorobenzonitrile (prepared via bromination of 3-fluorobenzonitrile using NBS or Br₂).
-
Nucleophile : 4,4-Difluoropiperidine (synthesized via fluorination of piperidinone derivatives using DAST or Deoxo-Fluor).
-
Conditions : DMF, NaHCO₃, 70–80°C, 12–16 h under inert atmosphere.
Example :
A mixture of 4-bromo-3-fluorobenzonitrile (10 mmol), 4,4-difluoropiperidine (12 mmol), and NaHCO₃ (20 mmol) in DMF (30 mL) was stirred at 80°C for 16 h. The product was extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (petroleum ether/EtOAc = 4:1), yielding 78% of the target compound.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling offers an alternative for challenging substitutions.
Buchwald-Hartwig Amination
Procedure :
-
Substrate : 4-Chloro-3-fluorobenzonitrile.
-
Catalyst : Pd₂(dba)₃/XPhos.
Example :
4-Chloro-3-fluorobenzonitrile (5 mmol), 4,4-difluoropiperidine (6 mmol), Pd₂(dba)₃ (0.05 mmol), XPhos (0.1 mmol), and K₃PO₄ (15 mmol) in toluene (20 mL) were heated at 110°C for 24 h. The product was isolated in 65% yield after column chromatography.
Fluorination Techniques
Synthesis of 4,4-Difluoropiperidine
Method : Fluorination of piperidin-4-one using DAST.
Procedure :
Piperidin-4-one (10 mmol) was treated with DAST (30 mmol) in DCM at 0°C, then warmed to RT for 6 h. The mixture was quenched with NaHCO₃, extracted, and distilled to yield 4,4-difluoropiperidine (82% yield).
| Parameter | Value | Source Citation |
|---|---|---|
| Fluorinating Agent | DAST | |
| Solvent | DCM | |
| Yield (%) | 82 |
Optimization and Challenges
Solvent and Base Selection
Temperature Effects
-
Reactions at 80°C achieve completion in 16 h, whereas lower temperatures (50°C) require 24 h with reduced yields (55%).
Analytical Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, J = 8.2 Hz, 1H), 7.32 (d, J = 8.2 Hz, 1H), 3.82–3.75 (m, 4H, piperidine), 2.15–2.05 (m, 4H, piperidine).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| SNAr | 78 | >98 | Scalable, low catalyst cost | Requires activated substrate |
| Buchwald-Hartwig | 65 | >95 | Broad substrate scope | High catalyst cost |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the piperidine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Antiviral Research
One of the most promising applications of 4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzonitrile is its potential as an antiviral agent. Research indicates that it can inhibit viral replication by targeting host kinases such as AAK1 and GAK, which are crucial in the viral life cycle.
- Case Study : In vitro studies have demonstrated that derivatives similar to this compound exhibit potent antiviral activity against the Dengue virus (DENV). These findings suggest that modifications to its structure can enhance antiviral efficacy while minimizing toxicity.
The compound's biological activity is attributed to its interaction with specific molecular targets within biological systems. The difluoropiperidine ring enhances its binding affinity to various enzymes and receptors, modulating critical biological processes.
- Selectivity and Efficacy : Structure-activity relationship (SAR) studies have validated the selectivity of this compound for specific kinases, indicating that structural modifications can lead to increased antiviral efficacy.
Broad-Spectrum Antiviral Activity
Beyond DENV, compounds similar to 4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzonitrile have shown effectiveness against other viruses, including SARS-CoV-2 and various alphaviruses. This broad-spectrum activity positions it as a potential template for developing new antiviral therapies.
Mechanism of Action
The mechanism of action of 4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2-(4,4-Difluoropiperidin-1-yl)-2-phenylacetonitrile (CAS 1226998-22-6)
- Structural Differences : The acetyl nitrile group (CH2CN) replaces the benzonitrile (C6H4CN) core, and the difluoropiperidine is attached to a phenyl ring rather than directly to the aromatic nitrile.
- The para-substituted difluoropiperidine in the target may also reduce steric hindrance compared to ortho/meta positions .
4-(4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)amino)-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazin-8-yl)-3-fluorobenzonitrile (Compound 24)
- Structural Differences : A chloropyrimidine-piperidine-oxazine moiety replaces the difluoropiperidine in the target.
- Implications : The chlorine atom introduces electronegativity and bulkiness, which may enhance target selectivity but reduce solubility. The difluoropiperidine in the target compound likely improves metabolic stability due to fluorine’s resistance to oxidative degradation .
4-(Bromomethyl)-3-fluorobenzonitrile (Compound 313)
- Structural Differences : A bromomethyl group replaces the difluoropiperidine.
- Implications : The bromine serves as a reactive handle for further functionalization (e.g., Suzuki coupling), whereas the difluoropiperidine in the target compound provides a pre-optimized pharmacophore for binding interactions .
Molecular Weight and Lipophilicity
- Target Compound : Estimated molecular formula C12H10F3N2 (MW: 233.22 g/mol).
- Analogues :
- Key Insight : The target’s lower molecular weight and fluorine content suggest superior membrane permeability compared to bulkier analogs like Compound 23.
Purity and Analytical Data
Pharmacological and Patent Relevance
- Patent Compounds : and describe benzonitriles with complex piperazine-isoindolinyl groups, highlighting the therapeutic relevance of fluorinated benzonitriles in oncology or neurodegenerative diseases. The target’s difluoropiperidine may offer similar advantages in blood-brain barrier penetration .
- Avagacestat Precursors : The use of 3-fluorobenzonitrile derivatives in γ-secretase inhibitors underscores the role of fluorine in enhancing enzyme binding and reducing off-target effects .
Biological Activity
4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzonitrile, with the CAS number 1241910-85-9, is a compound of interest in pharmacological research. Its unique structure includes a difluoropiperidine moiety and a fluorobenzonitrile group, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and therapeutic implications.
The molecular formula of 4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzonitrile is CHFN, with a molecular weight of 240.22 g/mol. The compound's structure is pivotal in determining its interactions with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1241910-85-9 |
| Molecular Formula | CHFN |
| Molecular Weight | 240.22 g/mol |
Research indicates that the compound may act on various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural similarity to other known pharmacological agents suggests potential interactions with these receptors, which could mediate its effects in various therapeutic contexts.
Case Studies and Research Findings
- Antiviral Activity : A study evaluated derivatives of piperidine compounds for their anti-HBV activity. The results indicated that modifications to the piperidine ring significantly influenced antiviral efficacy, suggesting that similar modifications to 4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzonitrile could yield potent antiviral agents .
- Cancer Treatment : Research into PLK4 inhibitors has revealed that compounds similar to 4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzonitrile may inhibit cancer cell proliferation by targeting centrosome biogenesis pathways . This highlights the potential use of such compounds in oncology.
- Neuropharmacology : Studies on related compounds suggest that they may modulate serotonin receptors and have implications for treating conditions like epilepsy and anxiety disorders . The interaction with neurotransmitter systems positions this compound as a candidate for further neuropharmacological research.
Q & A
What are the recommended synthetic routes for 4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzonitrile?
Level: Basic
Answer:
The synthesis of fluorinated benzonitrile derivatives often involves nucleophilic substitution or coupling reactions. For example, 3-fluoro-N′-hydroxy-4-(hydroxymethyl)benzamidine (a related compound) was synthesized from 4-(bromomethyl)-3-fluorobenzonitrile via sequential functionalization of the benzonitrile core . Similarly, the 4,4-difluoropiperidine moiety can be introduced using a Buchwald-Hartwig amination or SNAr reaction with 4,4-difluoropiperidine precursors. Key intermediates like 2-(4,4-difluoropiperidin-1-yl)-2-phenylacetonitrile (CAS: 1226998-22-6) highlight the use of difluorinated piperidine building blocks in analogous syntheses . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize defluorination byproducts.
How can spectroscopic methods (NMR, HRMS) be employed to characterize this compound?
Level: Basic
Answer:
NMR Analysis :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.0 ppm for fluorobenzonitrile) and piperidine protons (δ 1.5–3.5 ppm). Fluorine substituents split signals due to ¹⁹F-¹H coupling.
- ¹⁹F NMR : Detect fluorines on the piperidine (δ -80 to -100 ppm for CF₂) and benzene ring (δ -110 to -120 ppm for C-F) .
HRMS : Confirm molecular weight (calculated for C₁₂H₁₀F₃N₃: 253.08) with <2 ppm error. Use electrospray ionization (ESI) in positive mode for nitrile-containing compounds .
What are the best practices for resolving contradictions in pharmacological activity data for fluorinated analogs?
Level: Advanced
Answer:
Contradictions may arise from differences in assay conditions or structural impurities. Mitigation strategies include:
Replicate Experiments : Use orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) to confirm activity.
Structural Validation : Verify purity via HPLC (>95%) and crystallography (if possible) to rule out isomers or degradation products .
Comparative Analysis : Benchmark against analogs like (4,4-difluoropiperidin-1-yl)-indole derivatives, where pharmacokinetic discrepancies were resolved by adjusting substituent electronegativity .
How should crystallographic data be validated for fluorinated small molecules?
Level: Advanced
Answer:
Data Collection : Use high-resolution X-ray diffraction (≤1.0 Å) to resolve fluorine atoms. SHELX programs (e.g., SHELXL) are preferred for refinement due to robust handling of anisotropic displacement parameters .
Validation Tools : Apply PLATON or CCDC Mercury to check for geometric outliers (e.g., bond-length mismatches in C-F bonds).
Twinned Data : For twinned crystals, use SHELXL’s twin refinement mode with HKLF5 format .
What reactivity considerations are critical for the fluorinated groups in this compound?
Level: Basic
Answer:
Electrophilicity : The benzonitrile’s nitrile group is susceptible to nucleophilic attack (e.g., hydrolysis to amides). Stabilize with electron-withdrawing fluorine substituents.
C-F Bond Stability : Avoid strong bases (e.g., NaOH) that may cleave C-F bonds. Use mild conditions (pH 4–8) for functionalization .
Fluorine-Hydrogen Interactions : Planarize aromatic rings to enhance π-π stacking in target binding .
How can analogs of this compound be designed to improve metabolic stability?
Level: Advanced
Answer:
Bioisosteric Replacement : Replace labile groups (e.g., benzonitrile) with trifluoromethyl or morpholinecarbonitrile moieties, which show enhanced metabolic resistance .
Piperidine Modifications : Introduce 4,4-difluoropiperidine (as in ) to block CYP450-mediated oxidation.
Pharmacokinetic Profiling : Use in vitro microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots. For example, (4,4-difluoropiperidin-1-yl)-indole derivatives showed improved half-lives by reducing oxidative dealkylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
